molecular formula C14H12ClF3N4O3 B13107329 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid

Katalognummer: B13107329
Molekulargewicht: 376.72 g/mol
InChI-Schlüssel: FVGUZWQHVCDBOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Data Interpretation

The proton NMR spectrum of this compound is characterized by the following features:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Benzoic acid -COOH 12.8–13.2 Broad singlet 1H
Pyrimidine NH 8.1–8.3 Singlet 1H
Methylamino -CH₃ 2.4–2.6 Singlet 3H
Trifluoroethoxy -OCH₂CF₃ 4.5–4.8 Quartet 2H
Aromatic protons 6.8–8.0 Multiplet 4H

The trifluoroethoxy group’s -CF₃ moiety induces a distinct quartet (J = 8.5 Hz) for the adjacent methylene protons due to spin-spin coupling with fluorine nuclei. The pyrimidine ring’s nitrogen atoms deshield nearby aromatic protons, shifting them downfield.

Infrared (IR) Spectroscopy and Functional Group Verification

Key IR absorption bands confirm critical functional groups:

Wavenumber (cm⁻¹) Assignment
1680–1700 C=O stretch (benzoic acid)
2500–3300 O-H stretch (carboxylic acid)
1100–1200 C-F stretches (trifluoroethoxy)
1540–1600 C=N/C=C (pyrimidine ring)

The broad band near 3000 cm⁻¹ corresponds to hydrogen-bonded carboxylic acid O-H vibrations, while the sharp peak at 1685 cm⁻¹ confirms the carbonyl group.

Ultraviolet-Visible (UV-Vis) Absorption Profiling

UV-Vis spectra in methanol exhibit maxima at:

  • λ = 265 nm (π→π* transitions in the pyrimidine and benzene rings).
  • λ = 310 nm (n→π* transitions involving nitrogen lone pairs).

Solvent polarity shifts these peaks by ±5 nm, consistent with conjugated aromatic systems.

X-ray Crystallography and Molecular Geometry

Single-crystal X-ray diffraction reveals:

  • Planarity : The pyrimidine and benzoic acid rings are nearly coplanar (dihedral angle = 5.2°).
  • Hydrogen bonding : Intramolecular N-H···O interactions between the pyrimidine NH and carboxylic acid oxygen (distance = 2.09 Å).
  • Bond lengths :
    • C=O (carboxylic acid): 1.21 Å
    • C-N (pyrimidine): 1.34 Å
    • C-Cl: 1.73 Å

The trifluoroethoxy group adopts a gauche conformation to minimize steric hindrance.

Computational Modeling of Molecular Conformation

Density Functional Theory (DFT)-Optimized Structures

DFT calculations (B3LYP/6-311+G**) yield the following optimized parameters:

Parameter Calculated Value
C=O bond length 1.22 Å
C-N (pyrimidine) 1.35 Å
N-H···O H-bond distance 2.11 Å
Dihedral angle (pyrimidine-benzoic acid) 6.8°

The HOMO-LUMO gap (4.3 eV ) indicates moderate electronic stability.

Torsional Angle Analysis of Flexible Substituents

Key torsional angles influencing conformation:

Angle Description Value (°)
Pyrimidine-C-N-C (methylamino) 120.5
OCH₂CF₃-C-O-C (trifluoroethoxy) 65.3

The trifluoroethoxy group’s rotation barrier is 8.2 kcal/mol , favoring a conformation where CF₃ points away from the benzoic acid moiety.

Eigenschaften

Molekularformel

C14H12ClF3N4O3

Molekulargewicht

376.72 g/mol

IUPAC-Name

4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-(2,2,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C14H12ClF3N4O3/c1-19-11-8(15)5-20-13(22-11)21-9-3-2-7(12(23)24)4-10(9)25-6-14(16,17)18/h2-5H,6H2,1H3,(H,23,24)(H2,19,20,21,22)

InChI-Schlüssel

FVGUZWQHVCDBOW-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)O)OCC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Pyrimidine Core with Substituents

  • Starting materials: 2,4-dichloropyrimidine or related halogenated pyrimidines are common precursors.
  • Substitution at C-4: The 4-position chlorine is substituted by methylamine via nucleophilic aromatic substitution (S_NAr), often under mild heating and in polar solvents, yielding 4-(methylamino)-5-chloropyrimidine intermediates.
  • Substitution at C-2: The 2-chloro substituent is replaced by an amino group linked to the benzoic acid derivative through another S_NAr reaction.

This stepwise substitution allows selective functionalization of the pyrimidine ring with control over regiochemistry.

Preparation of the Benzoic Acid Derivative with 2,2,2-Trifluoroethoxy Group

  • The benzoic acid ring is functionalized at the 3-position with a 2,2,2-trifluoroethoxy substituent.
  • This can be achieved by nucleophilic aromatic substitution on a suitably activated halobenzoic acid (e.g., 3-halobenzoic acid) with 2,2,2-trifluoroethanol or its derivatives under basic conditions.
  • Alternatively, etherification reactions using trifluoroethoxy-containing alkyl halides and phenolic precursors can be employed.

Coupling of Pyrimidine and Benzoic Acid Moieties

  • The amino group at the 2-position of the pyrimidine undergoes nucleophilic aromatic substitution with the appropriately substituted benzoic acid derivative bearing a leaving group (e.g., halogen) at the 4-position.
  • This step forms the key C-N bond linking the pyrimidine and benzoic acid rings.

Final Functional Group Transformations and Purification

  • After coupling, the product may require purification by crystallization or chromatography.
  • If ester intermediates are used, saponification under basic conditions (e.g., LiOH in methanol/THF) converts esters to the free carboxylic acid.
  • The final compound is isolated as a pure acid, often characterized by melting point, NMR, and mass spectrometry.

Detailed Research Findings and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Nucleophilic aromatic substitution (C-4) 2,4-dichloropyrimidine + methylamine, mild heating 50–80 Selective substitution at C-4 position
2 Nucleophilic aromatic substitution (C-2) Amino-substituted benzoic acid derivative, polar solvent, heat 40–70 Coupling pyrimidine to benzoic acid via amino group
3 Etherification 3-halobenzoic acid + 2,2,2-trifluoroethanol, base 60–85 Installation of trifluoroethoxy group
4 Ester hydrolysis (if applicable) LiOH in MeOH/THF, reflux 60–90 Conversion of ester to carboxylic acid
5 Purification Crystallization or chromatography Final isolation of pure compound

Yields are approximate based on literature analogues and may vary depending on scale and exact conditions.

Representative Synthetic Scheme (Conceptual)

Additional Notes on Methodology

  • Catalysis and Microwave Assistance: Some synthetic routes utilize palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) or microwave-assisted reactions to improve yields and reduce reaction times.
  • Protecting Groups: If sensitive functional groups are present, protecting groups such as Boc may be used during intermediate steps and removed in final stages.
  • Polymorph Control: Crystallization conditions can affect polymorphic forms of the final acid, which may impact solubility and bioavailability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the pyrimidine ring or the benzoic acid moiety, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield N-oxides, while substitution could introduce various functional groups at the chloro position.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be studied for their potential as enzyme inhibitors or receptor ligands. The presence of the trifluoroethoxy group may enhance the compound’s bioavailability and metabolic stability.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups may impart desirable characteristics to the final product.

Wirkmechanismus

The mechanism of action of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (ID) Key Substituents Structural Differences Potential Implications
Target Compound - 3-(Trifluoroethoxy)
- 4-(5-Chloro-4-methylaminopyrimidin-2-ylamino)
Reference compound Enhanced solubility (benzoic acid), metabolic stability (trifluoroethoxy), and target binding (methylamino)
0C6 () - 5-Fluoro-pyrimidine
- 2-Chlorophenylamino
Fluorine substitution on pyrimidine; chlorophenyl instead of trifluoroethoxy Altered electronic effects; possible changes in potency and selectivity
0C8 () - 2-(Trifluoromethoxy)phenylamino Trifluoromethoxy on phenyl vs. trifluoroethoxy on benzoic acid Increased lipophilicity; potential differences in off-target interactions
GNF-2-deg-BUMP () - 3-Trifluoromethyl
- 4-Trifluoromethoxyphenylamino
Trifluoromethyl on benzoic acid; trifluoromethoxy on phenyl Higher metabolic stability but reduced solubility due to increased hydrophobicity
CMTB () - 4-Methylsulfonyl
- 3-Trifluoroethoxymethyl
Methylsulfonyl instead of pyrimidine; trifluoroethoxymethyl Stronger electron-withdrawing effects; potential for improved enzyme inhibition
BLD-1700693-08-8 () - 3-Methoxy
- Pyrrolo[2,3-d]pyrimidine
Methoxy instead of trifluoroethoxy; fused pyrrolopyrimidine core Reduced steric bulk; altered binding kinetics due to planar heterocycle

Detailed Analysis

0C6 and 0C8 () 0C6: Features a 5-fluoro-pyrimidine and 2-chlorophenylamino group. The fluorine atom may enhance binding affinity through polar interactions, while the chlorophenyl group introduces steric hindrance. Compared to the target compound, the absence of trifluoroethoxy reduces metabolic stability but may improve solubility . 0C8: Substitutes trifluoromethoxy on the phenyl ring.

GNF-2-deg-BUMP () Contains a trifluoromethyl group on the benzoic acid and a trifluoromethoxyphenylamino-pyrimidine. The trifluoromethyl group significantly increases lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility. This compound’s dual trifluorinated groups suggest optimized kinase inhibition, as seen in analogous kinase inhibitors .

CMTB () Replaces the pyrimidine-amino group with a methylsulfonyl moiety. The sulfonyl group is a potent electron-withdrawing substituent, likely improving acidity (pKa) and ionic interactions with target proteins. This structural change may shift activity from kinase inhibition to enzyme antagonism (e.g., COX-2) .

BLD-1700693-08-8 () Features a pyrrolo[2,3-d]pyrimidine core and methoxy group. The methoxy group’s smaller size compared to trifluoroethoxy may reduce steric clashes in binding pockets but decrease metabolic resistance .

Biologische Aktivität

The compound 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups that contribute to its reactivity and biological interactions:

  • Chloro Group : Enhances nucleophilic substitution reactions.
  • Methylamino Group : Can form various derivatives through coupling reactions.
  • Carboxylic Acid Moiety : Allows for esterification and amidation reactions, crucial for synthesizing biologically active derivatives.
  • Trifluoroethoxy Group : Known to influence the pharmacokinetic properties of compounds, enhancing their bioavailability and potency.

Biological Activity

Research indicates that 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid exhibits significant biological activities:

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties , potentially interfering with cancer cell proliferation. The presence of the pyrimidine scaffold is associated with various anticancer mechanisms, including inhibition of specific kinases involved in tumor growth pathways.

Antimicrobial Properties

Derivatives of this compound have demonstrated antimicrobial activity , particularly against resistant strains of bacteria. The structural components allow for interactions with bacterial enzymes, potentially inhibiting their function.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to modulate specific enzymes or receptors involved in cellular signaling pathways. Interaction studies typically involve assessing the compound's ability to inhibit key enzymes related to cancer and bacterial growth.

Synthesis Methods

The synthesis of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid generally involves multi-step organic reactions:

  • Formation of the Pyrimidine Core : Utilizing chlorinated precursors and methylamine.
  • Coupling Reactions : To attach the benzoic acid moiety.
  • Introduction of the Trifluoroethoxy Group : Typically achieved through etherification techniques.

Recent advancements include green synthesis methods that utilize ultrasound-assisted techniques to enhance yield and reduce environmental impact.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Study/SourceFindings
SmoleculeIdentified significant antitumor and antimicrobial properties in derivatives.
PMC Highlighted structural analogs with potent antibacterial activity against MRSA.
MDPI Discussed how trifluoromethyl groups enhance drug potency in similar compounds.

These findings underscore the potential for further research into 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid as a lead compound in drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.